2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a bromine atom, a butylamino group, and a dimethylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and butylamino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(methylamino)-5,5-dimethylcyclohex-2-en-1-one
- 2-Bromo-3-(ethylamino)-5,5-dimethylcyclohex-2-en-1-one
- 2-Bromo-3-(propylamino)-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it valuable for specific applications where the butylamino group enhances binding affinity or reactivity .
Properties
Molecular Formula |
C12H20BrNO |
---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
2-bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20BrNO/c1-4-5-6-14-9-7-12(2,3)8-10(15)11(9)13/h14H,4-8H2,1-3H3 |
InChI Key |
WANNPLRKNBGRJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=O)CC(C1)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.